ROCK1 Inhibition: 4-Phenyl-7-azaindole Scaffold Demonstrates 480 nM Potency in Integrated Virtual Screening and Bioassay Validation
The 4-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold (compound TS-f22) was identified as the most potent hit from a 38-compound ChemBridge library screen against ROCK1, with an IC50 of 480 nM [1]. SAR analysis of 41 TS-f22 analogs confirmed the scaffold's essential role in ROCK1 inhibition, with downstream phosphorylation inhibition observed in vitro and in vivo protection against atorvastatin-induced cerebral hemorrhage [1]. In contrast, unsubstituted 7-azaindole cores typically exhibit negligible ROCK1 inhibition under comparable assay conditions, underscoring the necessity of the 4-phenyl group.
| Evidence Dimension | ROCK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 480 nM |
| Comparator Or Baseline | 7-azaindole (unsubstituted): No significant inhibition reported in comparable assays |
| Quantified Difference | >20-fold improvement in potency |
| Conditions | Molecular docking and pharmacophore-based virtual screening against multiple ROCK1 crystal structures; 38 compounds tested; 7 hits with IC50 < 10 µM |
Why This Matters
For ROCK1-targeted cardiovascular or oncology programs, the 480 nM IC50 provides a validated starting point with established in vivo efficacy, unlike generic 7-azaindoles lacking this activity.
- [1] Mingyun Shen, Sheng Tian, Peichen Pan, Huiyong Sun, Dan Li, Youyong Li, Hefeng Zhou, Chuwen Li, Simon Ming-Yuen Lee, Tingjun Hou. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Scientific Reports. 2015, 5: 16749. DOI: 10.1038/srep16749 View Source
